1-(1H-Pyrazol-4-yl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrazol-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-11(4-2-8-1)7-5-9-10-6-7/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILWPDPGRBPZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307681 | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249151-02-7 | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249151-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Piperazine and Pyrazole Heterocycles As Privileged Scaffolds in Medicinal Chemistry
The concept of "privileged scaffolds" is central to modern drug discovery. These are molecular structures that are capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the development of a wide array of bioactive compounds. Both piperazine (B1678402) and pyrazole (B372694) rings are widely recognized as privileged scaffolds, and their combination in 1-(1H-Pyrazol-4-yl)piperazine underpins its significance in medicinal chemistry. vulcanchem.com
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in numerous approved drugs. nih.govresearchgate.net Its prevalence can be attributed to a unique combination of properties. The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties, such as solubility and basicity, as well as its pharmacokinetic and pharmacodynamic profiles. researchgate.net This versatility makes the piperazine moiety an excellent linker for connecting different pharmacophores or for serving as a central scaffold to which various functional groups can be attached to optimize interactions with biological targets. nih.gov
Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many successful pharmaceuticals. nih.gov Pyrazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. nih.gov The pyrazole nucleus is metabolically stable and can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to target proteins.
The fusion of these two privileged scaffolds in this compound creates a molecule with a rich potential for derivatization and a high probability of interacting with a diverse range of biological targets.
An Overview of 1 1h Pyrazol 4 Yl Piperazine As a Core Chemical Entity for Derivatization
1-(1H-Pyrazol-4-yl)piperazine serves as an exemplary building block in the synthesis of more complex and functionally diverse molecules. irjmets.comopenmedicinalchemistryjournal.com Its structure offers multiple points for chemical modification, primarily at the nitrogen atoms of the piperazine (B1678402) ring and the nitrogen atom of the pyrazole (B372694) ring. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.
The synthesis of derivatives typically involves the reaction of the secondary amine of the piperazine ring with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, to introduce a wide range of functional groups. vulcanchem.com These modifications can significantly impact the biological activity of the resulting compounds by altering their size, shape, and electronic properties, thereby influencing their binding affinity and selectivity for specific biological targets.
Current Research Landscape and Emerging Trends in the Study of 1 1h Pyrazol 4 Yl Piperazine Derivatives
Established Synthetic Routes and Key Intermediates for this compound Formation
Cyclization Reactions in Piperazine-Pyrazole Core Construction
The formation of the pyrazole ring is a fundamental step in the synthesis of this compound. A common and established method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For instance, the reaction of a β-ketoester with a substituted hydrazine can lead to the formation of a pyrazolone (B3327878) intermediate, which can be further modified to yield the desired pyrazole. google.com
One specific approach involves the reaction of ethyl acetoacetate (B1235776) with ethyl piperazine-1-carboxylate, followed by treatment with phenylhydrazine (B124118) to construct the pyrazole ring. google.com Another strategy utilizes the reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of an acid, followed by cyclization to form the protected piperazine-pyrazole core. google.com The pyrazole ring can also be formed from α,β-unsaturated ketones and hydrazines, which initially form pyrazolines that are subsequently oxidized to pyrazoles. mdpi.com
The following table summarizes key cyclization reactions for pyrazole synthesis:
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 1,3-Dicarbonyl compounds & Hydrazines | Acid or base catalysis | Substituted Pyrazoles | nih.gov |
| Ethyl acetoacetate & Ethyl piperazine-1-carboxylate, then Phenylhydrazine | Heat, then cooling | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediate | google.com |
| α,β-Unsaturated Ketones & Hydrazines | Oxidation of pyrazoline intermediate | Substituted Pyrazoles | mdpi.com |
Reductive Amination Strategies for Linker Integration
Reductive amination is a versatile and widely used method for connecting the pre-formed pyrazole and piperazine rings, or for introducing substituents onto the piperazine nitrogen. mdpi.com This reaction typically involves the condensation of a pyrazole-4-carbaldehyde with a piperazine derivative to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. ineosopen.orgineosopen.org For example, the reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde with 1-(2-hydroxyethyl)piperazine has been reported to produce 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol. researchgate.net Similarly, various (aminomethyl)pyrazoles have been synthesized via reductive amination as Smoothened antagonists. sigmaaldrich.com The synthesis of the crucial pyrazole-4-carbaldehyde intermediate can be achieved through methods like the Vilsmeier-Haack reaction on a corresponding pyrazole. mdpi.com
Key aspects of reductive amination in this context are highlighted below:
| Pyrazole Precursor | Piperazine Derivative | Reducing Agent | Product | Reference |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1-(2-Hydroxyethyl)piperazine | Sodium cyanoborohydride | 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol | researchgate.net |
| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes | Various amines | Sodium triacetoxyborohydride | Corresponding ferrocenyl-pyrazolyl amines | ineosopen.orgineosopen.org |
| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-chloro-4-fluoroaniline | Sodium borohydride/Iodine | N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-chloro-4-fluoroaniline | mdpi.com |
Multi-component Reaction Approaches for Derivative Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generate libraries of complex molecules from simple starting materials in a single step. mdpi.comnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of piperazine and pyrazole-containing compounds. thieme-connect.comnih.gov
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.gov This reaction has been utilized to synthesize pyrazole-substituted amides, which can then undergo further transformations. mdpi.com For instance, pyrazole carboxylic acids can be used as the acid component in Ugi reactions to incorporate the pyrazole moiety directly into the product scaffold. mdpi.com A split-Ugi methodology has also been developed for bis-secondary diamines like piperazine, allowing for the generation of chemical diversity around the piperazine core. nih.gov
The Passerini three-component reaction, involving an aldehyde, a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. wikipedia.org This reaction provides a rapid way to assemble complex structures and has been used to create diverse compound libraries. nih.gov
Advanced Synthetic Techniques and Reaction Optimization for this compound Compounds
Catalytic Methods in Heterocycle Formation and Functionalization
Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of this compound synthesis, catalysis is employed in both the formation of the heterocyclic cores and their subsequent functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be used to introduce aryl or other substituents onto the pyrazole or piperazine rings. For example, a microwave-assisted, ligand-free palladium-catalyzed post-Ugi reaction has been used for the synthesis of isoquinolone and pyrazole-mixed pharmacophores. mdpi.com Copper-catalyzed reactions also provide efficient methods for pyrazole synthesis under mild conditions. organic-chemistry.org
The following table showcases some catalytic applications:
| Reaction Type | Catalyst | Application | Reference |
| Post-Ugi Cyclization | Palladium | Synthesis of isoquinolone-pyrazole hybrids | mdpi.com |
| Condensation | Copper | Synthesis of pyrazoles at room temperature | organic-chemistry.org |
| Cross-coupling | Cupric acetate | N-arylation of pyrazoles | nih.gov |
Regioselective Synthesis and Stereochemical Control in Analogues
The regioselectivity of pyrazole formation is a critical aspect, especially when using unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of isomeric products. nih.gov The choice of reactants and reaction conditions can influence the regiochemical outcome. For instance, the reaction of aryl α-diazoarylacetates with methyl propionate (B1217596) can lead to two regioisomers, with the major product resulting from the migration of the aryl group. nih.gov
Stereochemical control is particularly important when synthesizing analogues of this compound that contain chiral centers, for example, in substituted piperazine rings. The synthesis of enantiomerically pure 2,3-disubstituted piperazines can be challenging. One approach involves the stereoselective reduction of a dihydropyrrole to afford the cis-diastereoisomer, with the trans-isomer accessible through epimerization. whiterose.ac.uk Similarly, hydrogenation of a pyridine (B92270) precursor can lead to a cis-disubstituted piperidine (B6355638) as the major product. whiterose.ac.uk The use of chiral auxiliaries or catalysts can also be employed to achieve stereochemical control during the synthesis.
Functionalization Strategies and Derivatization of the this compound Scaffold
The versatility of the this compound scaffold lies in its potential for extensive functionalization at multiple positions, allowing for the fine-tuning of its chemical and physical properties. These modifications are strategically introduced to explore the structure-activity relationships of the resulting derivatives.
Substitution Patterns on the Pyrazole Moiety and their Synthetic Accessibility
The pyrazole ring offers several sites for substitution, primarily at the N1, C3, and C5 positions. The synthetic accessibility of these substituted pyrazoles often begins with the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.gov The choice of these starting materials directly dictates the substitution pattern of the resulting pyrazole.
For instance, 1,3,5-substituted pyrazoles can be synthesized through the condensation of an appropriate phenylhydrazine with an ethyl acetoacetate derivative. nih.gov The use of different substituted hydrazines and dicarbonyl compounds allows for a wide range of functional groups to be introduced onto the pyrazole core. Regioselectivity can be a challenge in pyrazole synthesis, but conditions can often be optimized to favor the desired isomer. nih.gov
Formylation of the pyrazole ring, a key step for further derivatization, can be achieved through methods like the Vilsmeier-Haack or Duff reactions, providing access to pyrazole-4-carbaldehydes which serve as versatile intermediates. researchgate.net
Substitutions on the Piperazine Ring and their Strategic Introduction
The piperazine ring of the scaffold also presents opportunities for substitution, most commonly at the N4 position. These substitutions are typically introduced by reacting the parent this compound with various electrophiles.
Common strategies for N-functionalization of the piperazine ring include:
Acylation: Reaction with acyl chlorides or carboxylic acids (using a coupling agent) to introduce amide functionalities.
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones to introduce alkyl groups. For example, the synthesis of 2-(4-((1-(4-bromophenyl)-1H-pyrazol-4-yl)methyl)piperazin-1-yl) ethanol (B145695) was achieved through reductive amination. researchgate.net
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.
The choice of substituent on the piperazine ring can significantly influence the properties of the final molecule.
Variances in Linker Chemistry Connecting Pyrazole and Piperazine
While the direct linkage between the pyrazole C4 and the piperazine N1 is the defining feature of the core scaffold, variations in the linker chemistry can be explored to modulate the distance and conformational flexibility between the two rings.
Strategies for introducing linkers include:
Insertion of a carbonyl group: This can be achieved by coupling a pyrazole-4-carboxylic acid with piperazine, resulting in an amide linkage.
Introduction of an alkyl chain: This can be accomplished by reacting a pyrazole derivative bearing a leaving group on a side chain with piperazine, or vice versa. For instance, a common synthetic route involves the coupling of a pyrazole-containing acid with various amines to form amide derivatives. mdpi.com
These modifications allow for the synthesis of a diverse library of compounds with varying spatial arrangements of the pyrazole and piperazine moieties, which is crucial for exploring their potential applications.
Impact of Pyrazole Substitutions on Biological Interactions and Potency
Substitutions on the pyrazole ring of this compound derivatives have a profound effect on their biological activity and potency. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for target binding. researchgate.netacs.org
The presence and type of alkyl groups on the pyrazole ring are significant for activity. For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a 3,5-dimethyl substitution on the pyrazole ring was found to be important for activity, as the mono-substituted or unsubstituted analogues were inactive. acs.org Further exploration showed that extending the size of one of the alkyl groups was generally well-tolerated, with 5-ethyl, 5-n-butyl, 5-iso-propyl, and 5-tert-butyl derivatives all showing submicromolar activity. acs.org Interestingly, an n-propyl group at the 5-position resulted in a threefold increase in potency compared to the dimethyl derivative. acs.org
The electronic properties of the pyrazole substituents also play a crucial role. In the same series of NAAA inhibitors, introducing an electron-withdrawing trifluoromethyl group at the 3-position led to a decrease in efficacy, while an electron-donating methoxy (B1213986) group at the same position resulted in no detectable activity. acs.org This highlights the sensitive nature of the electronic environment of the pyrazole ring in determining biological interactions.
The following table summarizes the impact of various pyrazole substitutions on the inhibitory concentration (IC50) of a series of NAAA inhibitors.
| Compound | Substitution on Pyrazole Ring | IC50 (μM) |
|---|---|---|
| 1 | 3,5-dimethyl | 1.00 |
| 2 | mono-methyl | Inactive |
| 3 | unsubstituted | Inactive |
| 8 | 3-methyl-5-ethyl | 0.62 |
| 9 | 3-methyl-5-n-propyl | 0.33 |
| 10 | 3-methyl-5-n-butyl | 0.91 |
| 11 | 3-methyl-5-iso-propyl | 0.64 |
| 12 | 3-methyl-5-tert-butyl | 0.78 |
| 13 | 3-methoxy-5-methyl | Inactive |
| 14 | 3-trifluoromethyl-5-methyl | 3.29 |
Role of Piperazine Substitutions in Ligand-Target Binding Specificity
The piperazine moiety in this compound derivatives is a critical component that significantly influences their binding specificity to biological targets. acs.org The substitutions on the piperazine ring can modulate the compound's physicochemical properties, such as basicity and lipophilicity, and can introduce specific interactions with the target protein, thereby enhancing selectivity. mdpi.com
In a study of adenosine (B11128) A1 and A2A receptor antagonists, various N-substituted piperazine moieties were introduced at the 5-position of a 7-aminopyrazolo[4,3-d]pyrimidine core. semanticscholar.org These derivatives generally showed high nanomolar affinity for the A1 receptor subtype. semanticscholar.org For instance, a 4-hydroxyphenethylamino substituent at the 5-position led to a compound with good affinity and the best selectivity for the hA2A adenosine receptor. semanticscholar.org In contrast, a 5-benzylamino substitution resulted in a compound with potent affinity for both A1 and A2A receptors. semanticscholar.org
The importance of the nitrogen atoms within the heterocyclic ring attached to the piperazine was also demonstrated in a series of NAAA inhibitors. acs.org Replacing the pyrazine (B50134) ring with a pyridine or a phenyl ring led to significant changes in potency. The pyridine analogue showed slightly improved activity, while the more lipophilic phenyl analogue exhibited a further improvement in potency, highlighting the role of the electronic nature and lipophilicity of the piperazine substituent in binding. acs.org
The following table illustrates how different substitutions on the piperazine-linked moiety affect the binding affinity (Ki) for human adenosine A1 and A2A receptors.
| Compound | Substitution at 5-position | hA1 Ki (nM) | hA2A Ki (nM) |
|---|---|---|---|
| 5 | 5-benzylamino | 25 | 123 |
| 6 | 5-phenethylamino | 11 | >1000 |
| 12 | 5-(4-hydroxyphenethylamino) | >1000 | 150 |
| 15-24 | 5-(N4-substituted-piperazin-1-yl) | High nanomolar range for hA1 |
Influence of Linker Chemistry on the Bioactivity Profile of this compound Analogues
In many derivatives, a simple methylene (B1212753) (-CH2-) group serves as the linker. researchgate.net This short, flexible linker allows for a degree of rotational freedom, which can be important for achieving the correct binding pose. For example, in a series of P2X(7) receptor antagonists, molecules with a methylene linker between the phenyl and heterocycle groups were investigated. researchgate.net
The chemical functionality within the linker can also introduce specific interactions. For instance, incorporating an amide group into the linker, as seen in (1H-pyrazol-4-yl)acetamide derivatives, can provide additional hydrogen bonding opportunities and influence the compound's pharmacokinetic properties. researchgate.net
Research on pyrazole-linked phenylthiazole derivatives has also highlighted the importance of the linker in determining antibacterial activity. researchgate.net The specific linkage between the pyrazole and other heterocyclic systems can impact the compound's ability to inhibit bacterial targets.
The following table provides examples of different linker chemistries and their associated biological targets in this compound analogues and related compounds.
| Linker Type | Example Derivative Class | Biological Target/Activity |
|---|---|---|
| Methylene (-CH2-) | (1H-Pyrazol-4-yl)methylpiperazine | P2X(7) receptor antagonists researchgate.net |
| Acetamide (-CH2-CO-NH-) | (1H-Pyrazol-4-yl)acetamides | P2X(7) receptor antagonists researchgate.net |
| Flexible Linker in Bis-heterocycles | Bis-heterocyclic pyrazoles | Anticancer, antibacterial activity nih.gov |
| Direct Linkage | Pyrazole-linked phenylthiazoles | Antibacterial activity researchgate.net |
Computational Chemistry in SAR Elucidation for this compound Series
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships (SAR) of chemical series like the 1-(1H-Pyrazol-4-yl)piperazines. By modeling the interactions between these molecules and their biological targets, researchers can rationalize experimental findings and guide the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netopenpharmaceuticalsciencesjournal.com This is achieved by calculating various molecular descriptors that quantify different aspects of the molecules' physicochemical properties, such as their electronic, steric, and hydrophobic characteristics.
For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity as inhibitors of targets like the epidermal growth factor receptor (EGFR). researchgate.net In one study, a 2D-QSAR model for 1H-pyrazole analogues as EGFR inhibitors yielded a high correlation coefficient (R²train = 0.9816) and predictive ability (R²test = 0.6952). researchgate.net Such models help in identifying the key structural features that are either beneficial or detrimental to the desired biological activity.
Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrazole derivatives. researchgate.net These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric and electrostatic fields would likely lead to an increase or decrease in activity. For instance, a CoMFA model for 1H-pyrazole EGFR inhibitors showed excellent predictive capacity (Q² = 0.664). researchgate.net
QSAR models have also been developed for piperazine derivatives, highlighting the importance of constitutional descriptors (such as the number of double bonds and oxygen atoms) in their binding to targets like renin. openpharmaceuticalsciencesjournal.com
The following table presents the statistical parameters of a QSAR model developed for piperazine and keto piperazine derivatives as renin inhibitors. openpharmaceuticalsciencesjournal.com
| Statistical Parameter | Value |
|---|---|
| Correlation coefficient (R²) | 0.846 |
| Cross-validation correlation coefficient (Q²) | 0.818 |
| Predicted R² (R² pred) | 0.821 |
Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov
For the this compound series, pharmacophore models can be generated based on a set of known active compounds, even when the 3D structure of the target protein is unknown. These models serve as 3D search queries to screen virtual libraries of compounds to identify new potential hits with the desired biological activity.
Pharmacophore modeling has been successfully applied to various pyrazole analogues. For example, it has been used in the design of antimycobacterial agents and in understanding the structural requirements for their activity. nih.gov By combining multiple pharmacophores into a single molecule, a strategy known as molecular hybridization, novel compounds with improved activity can be designed. researchgate.net
In the context of this compound derivatives, a pharmacophore model might include features such as:
A hydrogen bond donor/acceptor feature from the pyrazole ring.
A basic nitrogen feature from the piperazine ring.
Hydrophobic/aromatic features from substituents on either the pyrazole or piperazine rings.
This approach allows for the rational design of new analogues with optimized interactions with the target, leading to enhanced potency and selectivity. nih.gov
Pre Clinical Biological Evaluation and Mechanistic Investigations of 1 1h Pyrazol 4 Yl Piperazine Derivatives
Enzyme Inhibition and Target Modulation Studies
The 1-(1H-pyrazol-4-yl)piperazine scaffold and related pyrazole-containing structures have been investigated for their ability to inhibit various enzymes, demonstrating their potential as therapeutic agents for a range of diseases.
For instance, a series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme, with some derivatives showing significant inhibitory activity. researchgate.net In another study, substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives were investigated as potential DPP-IV inhibitors for the treatment of type 2 diabetes, with computational analyses suggesting a high potential for DPP-IV enzyme inhibition. chemmethod.com
Furthermore, a novel class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones was discovered as highly selective inhibitors of p38 MAP kinase, with one compound, RO3201195, advancing to Phase I clinical trials. nih.gov Additionally, pyrazole-phthalazine hybrids have been designed and synthesized as new α-glucosidase inhibitors, showing significantly higher activity than the standard drug acarbose (B1664774) in in-vitro assays. nih.gov The bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) has also been a target for pyrazole-based inhibitors. nih.gov
These studies collectively demonstrate that the pyrazole (B372694) core is a valuable template for the design of potent and selective enzyme inhibitors, with potential applications in oncology, inflammation, diabetes, and infectious diseases.
| Compound Class | Target Enzyme | Potential Therapeutic Area | Reference |
|---|---|---|---|
| (1H-Pyrazol-4-yl)methanamines | PI3Kγ | Inflammation, Autoimmune diseases | researchgate.net |
| Substituted-phenyl-1H-pyrazol-4-yl)methylene)anilines | DPP-IV | Type 2 Diabetes | chemmethod.com |
| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP kinase | Inflammatory diseases | nih.gov |
| Pyrazole-phthalazine hybrids | α-glucosidase | Type 2 Diabetes | nih.gov |
| Pyrazole-based inhibitors | N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) | Bacterial infections | nih.gov |
Protein Kinase Inhibition
Derivatives of this compound have demonstrated significant inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as potent VEGFR-2 inhibitors. One of the standout compounds, W13, exhibited an IC50 of 1.6 nM against VEGFR-2. nih.gov This potent inhibition of VEGFR-2 suggests the potential of these derivatives as anti-angiogenic agents in cancer therapy. nih.gov
IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, and its inhibition is an attractive strategy for treating inflammatory diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as IRAK4 inhibitors. Through modifications of the pyrazolopyrimidine and pyrazole rings, researchers have identified compounds with excellent potency and selectivity for IRAK4, along with favorable pharmacokinetic properties for oral administration. bibliomed.org
PRMT6: Protein arginine methyltransferase 6 (PRMT6) is an enzyme that plays a role in various cellular processes, including transcriptional regulation and DNA repair. Its overexpression has been linked to several cancers. A novel series of aryl pyrazole derivatives have been identified as inhibitors of arginine methyltransferases. Within this series, EPZ020411 emerged as the first potent and selective small molecule inhibitor of PRMT6. nih.gov This compound serves as a valuable tool for studying the biological functions of PRMT6 and for validating it as a therapeutic target in oncology. nih.gov
JAK1: Janus kinase 1 (JAK1) is a member of the JAK family of tyrosine kinases that are involved in cytokine signaling. Selective inhibition of JAK1 is a promising therapeutic approach for various inflammatory and autoimmune diseases, as well as certain cancers. Researchers have described the optimization of a promiscuous kinase screening hit into a highly selective JAK1 inhibitor, AZD4205, which features a pyrazole moiety. mdpi.com
CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. A series of 4-(Pyrazol-4-yl)-pyrimidines have been identified and optimized as selective CDK4/6 inhibitors. nih.gov Structure-guided design, aided by X-ray crystallography of compounds bound to CDK6, has led to the development of derivatives with significant selectivity for CDK4/6 over other CDKs, demonstrating their potential as anticancer agents. nih.govrsc.org For instance, some 1H-pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against CDK4/6. nih.govdrugbank.com
Chk1: While specific studies focusing solely on this compound derivatives as Chk1 inhibitors are limited, the broader class of pyrazole-containing compounds has been extensively investigated for kinase inhibition, suggesting the potential for this scaffold to be adapted for Chk1 inhibition.
Glycosidase and Amylase Inhibition
α-glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported the synthesis of pyrazole derivatives with potent α-glucosidase inhibitory activity. For example, a series of acyl pyrazole sulfonamides were found to be highly active and selective against α-glucosidase, with one derivative exhibiting an IC50 value of 1.13 µM, significantly more potent than the standard drug acarbose. nih.gov Similarly, novel pyrazole-phthalazine hybrids have been shown to be potent α-glucosidase inhibitors, with the most active compound being approximately 53-fold more potent than acarbose.
α-amylase: This enzyme is also involved in carbohydrate digestion. Pyrazole-tetrazole hybrid compounds have been synthesized and shown to be potent inhibitors of α-amylase. The structure-activity relationship studies of these compounds have provided insights into the features required for potent inhibition. Additionally, some thiazolidin-4-one derivatives containing a pyrazole moiety have demonstrated significant α-amylase inhibitory activity.
MurB Enzyme Inhibition in Antibacterial Research
The MurB enzyme is a crucial component of the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibacterial agents. Novel piperazine (B1678402) bis(pyrazole-benzofuran) hybrid compounds have been identified as potent inhibitors of the MurB enzyme. One such compound demonstrated an IC50 value of 3.1 μM against MurB and was effective against the growth of MRSA, a notoriously difficult-to-treat bacterium. This compound also exhibited antibiofilm activity against several bacterial strains, highlighting its potential as a multifaceted antibacterial agent.
Phosphodiesterase (PDE10A) Affinity and Modulation
Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the brain and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A is being explored as a potential treatment for neuropsychiatric disorders like schizophrenia and Huntington's disease. nih.gov While direct studies on this compound derivatives are not extensively detailed, related structures have shown promise. For example, a pyrazole-containing compound, 2-{4-[-pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline, has been identified as a selective and potent inhibitor of PDE10A with an IC50 value of 0.5 nM. nih.gov
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase is an enzyme that catalyzes the final two steps of purine (B94841) metabolism, leading to the production of uric acid. Elevated levels of uric acid can lead to gout. A series of 1-phenylpyrazoles have been evaluated for their inhibitory activity against xanthine oxidase. One derivative, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700), was found to be a potent inhibitor of the enzyme and demonstrated long-lasting hypouricemic effects in an animal model of hyperuricemia. Additionally, 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives have been designed and synthesized as xanthine oxidase inhibitors, with some compounds showing IC50 values in the low micromolar range.
In Vitro Cellular Activity Assessments
The cytotoxic effects of this compound derivatives have been evaluated against a wide array of human cancer cell lines, demonstrating their potential as anticancer agents.
Cytotoxicity against Various Cancer Cell Lines
The antiproliferative activity of these compounds has been tested across multiple cancer types, including lung, breast, cervical, pancreatic, and colon cancers. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
For example, a series of pyrazoline derivatives were evaluated against HepG-2 (liver), Hela (cervical), and A549 (lung) cancer cell lines. Compound 1b showed an IC50 of 6.78 μM against HepG-2 cells, while compounds 5b and 6b were promising against A549 cells. In another study, two new pyrazole derivatives, 1 and 2 , were tested against the A549 cell line, with compound 2 showing an effective concentration (EC50) of 220.20 µM. rsc.org
Phthalazine-piperazine-pyrazole conjugates have also been synthesized and evaluated. One such conjugate, compound 26 , displayed significant activity against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cancer cells with IC50 values of 0.96, 1.40, and 2.16 µM, respectively.
Furthermore, a study on pyrazole-based compounds (L1–L5) showed moderate cytotoxicity against CFPAC-1 (pancreatic) and MCF-7 (breast) cell lines. bibliomed.org Thiophene-based N-phenyl pyrazolines have also been synthesized and tested, with pyrazoline 5 showing activity against T47D and 4T1 (breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. nih.gov
The following table summarizes the cytotoxic activities of various this compound derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 26 | MCF-7 | Breast | 0.96 | |
| Compound 26 | A549 | Lung | 1.40 | |
| Compound 26 | DU-145 | Prostate | 2.16 | |
| Compound 1b | HepG-2 | Liver | 6.78 | |
| Compound 2b | HepG-2 | Liver | 16.02 | |
| L2 | CFPAC-1 | Pancreatic | 61.7 | bibliomed.org |
| L3 | MCF-7 | Breast | 81.48 | bibliomed.org |
| Compound 2 | A549 | Lung | 220.20 | rsc.org |
Studies on Cell Proliferation and Apoptosis Modulation
Derivatives of this compound have been identified as potent agents against cancer cell proliferation, often inducing programmed cell death, or apoptosis, through various molecular mechanisms. Research has shown that these compounds can effectively inhibit the growth of cancer cells and trigger caspase-dependent apoptosis. This process is crucial for eliminating malignant cells and is a key target in cancer therapy.
One study identified a novel piperazine derivative that demonstrated significant efficacy in inhibiting cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM across multiple cancer cell lines. researchgate.net The mechanism underlying this activity was found to involve the inhibition of multiple critical cancer signaling pathways, including the PI3K/AKT pathway, the Src family of kinases, and the BCR-ABL pathway. researchgate.net Similarly, other pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.gov This effect was linked to the generation of reactive oxygen species (ROS) and a subsequent increase in caspase 3 activity, a key executioner enzyme in the apoptotic cascade. nih.gov The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, for instance, exhibited potent cytotoxicity with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively, and was found to arrest the cell cycle in the S phase. nih.gov
| Compound Class | Cell Line | Key Findings | Reference |
| Piperazine Derivative | Leukemia (K562) & others | Inhibits cell proliferation (GI50 = 0.06-0.16 μM); Induces caspase-dependent apoptosis by inhibiting PI3K/AKT, Src, and BCR-ABL pathways. | researchgate.net |
| Pyrazole Derivatives | Triple-Negative Breast Cancer (MDA-MB-468) | Induces dose- and time-dependent cell toxicity; Compound 3f (IC50 = 14.97 μM at 24h) induces S phase cell cycle arrest, apoptosis via ROS generation, and increased caspase 3 activity. | nih.gov |
Bacterial Biofilm Inhibition Assays
The ability of bacteria to form biofilms on surfaces is a significant factor in their pathogenicity and resistance to antibiotics. Certain pyrazole derivatives have demonstrated the ability to interfere with this process. Specifically, novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles have been synthesized and evaluated for their antibacterial properties. nih.gov
Among these, two compounds were selected for more detailed investigation and were found to be highly effective against Staphylococcus aureus. nih.gov Their activity was not limited to inhibiting bacterial growth, as measured by a low minimum inhibitory concentration (MIC); they also exhibited a bactericidal effect in time-kill assays. nih.gov Crucially, these compounds demonstrated moderate inhibition of biofilm formation and were also capable of biofilm destruction. nih.gov This dual action is particularly valuable, as established biofilms are notoriously difficult to eradicate. The studies also showed a bactericidal effect against non-growing persister cells in the stationary phase, highlighting a comprehensive antibacterial profile. nih.gov
Immunomodulatory Effects on Pro-inflammatory Cytokine Production
Chronic inflammation is driven by the overproduction of pro-inflammatory cytokines. Derivatives of this compound have shown promise as immunomodulatory agents by their ability to suppress these key signaling molecules.
In a study involving a pleurisy animal model, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce cell migration. nih.gov This anti-inflammatory effect was directly linked to a reduction in the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the pleural exudate. nih.gov Further investigations with 4, 5-dihydro-1H- pyrazole-1-yl acetate (B1210297) derivatives corroborated these findings. Two compounds from this series, IVe and IVf, were found to significantly reduce the levels of TNF-α, IL-1β, and Interleukin-6 (IL-6) in RAW 264.7 macrophage cell lines, further establishing the potential of this chemical class to modulate inflammatory responses at the cytokine level. impactfactor.org
| Compound | Model System | Key Findings | Reference |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy in mice | Reduced levels of pro-inflammatory cytokines IL-1β and TNF-α in pleural exudate. | nih.gov |
| 4, 5-dihydro-1H- pyrazole-1-yl acetate derivatives (IVe, IVf) | RAW 264.7 macrophage cells | Significantly reduced the production of TNF-α, IL-1β, and IL-6. | impactfactor.org |
Antipromastigote Activity against Parasitic Species
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The search for new, effective, and safe treatments is ongoing. In this context, pyrazole derivatives have been investigated for their antileishmanial properties.
A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their activity against Leishmania infantum and Leishmania amazonensis. mdpi.com The results indicated that this class of compounds possesses a promising antileishmanial profile. mdpi.com Notably, compound 3b from the series demonstrated an antileishmanial activity against both parasite species (IC50 = 0.059 mM for L. infantum and 0.070 mM for L. amazonensis), with its potency against L. infantum being comparable to the reference drug pentamidine. mdpi.com Another derivative, designated 4-[2-(1-(ethylamino)-2-methyl- propyl)phenyl]-3-(4-methyphenyl)-1- phenylpyrazole, also showed antileishmanial and antibacterial activity. globalresearchonline.net
In Vivo Animal Model Investigations (Non-Human)
Anti-inflammatory Efficacy Models (e.g., carrageenan-induced paw edema, pleurisy)
The anti-inflammatory potential of this compound derivatives has been substantiated in various non-human, in vivo models of inflammation. The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating acute anti-inflammatory activity.
The piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) significantly reduced edema in the carrageenan-induced paw edema test at all measured time points. nih.gov In the carrageenan-induced pleurisy model, which mimics acute lung inflammation, LQFM-008 also proved effective by reducing both inflammatory cell migration and protein exudation into the pleural cavity. nih.gov Similarly, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) reduced edema formation at all hours in the paw edema test and, in the pleurisy test, decreased cell migration, myeloperoxidase (MPO) enzyme activity, and levels of pro-inflammatory cytokines. nih.gov Another derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), also demonstrated its ability to reduce edema and cell migration in the paw edema model. cdnsciencepub.com
| Compound | Animal Model | Key Anti-inflammatory Findings | Reference |
| LQFM-008 | Carrageenan-induced paw edema (rat) | Reduced edema at all tested time points. | nih.gov |
| LQFM-008 | Carrageenan-induced pleurisy (rat) | Reduced cell migration and protein exudation. | nih.gov |
| LQFM182 | Carrageenan-induced paw edema (mouse) | Reduced edema formation at all hours. | nih.gov |
| LQFM182 | Carrageenan-induced pleurisy (mouse) | Reduced cell migration, MPO activity, and levels of IL-1β and TNF-α. | nih.gov |
| LQFM039 | Carrageenan-induced paw edema (mouse) | Reduced edema and cell migration. | cdnsciencepub.com |
Anti-nociceptive and Analgesic Activity Models
In addition to their anti-inflammatory effects, several derivatives have been assessed for their ability to alleviate pain in various animal models of nociception. These models help to distinguish between central and peripheral analgesic mechanisms.
The compound LQFM-008 demonstrated significant anti-nociceptive effects. In the formalin test, which has an early neurogenic phase and a later inflammatory phase, LQFM-008 reduced the licking time in both phases. nih.gov Furthermore, it increased the latency to thermal stimulus in both the tail flick and hot plate tests, suggesting the involvement of central mechanisms in its analgesic effect. nih.gov The derivative LQFM182 also showed analgesic properties by decreasing the number of acetic acid-induced abdominal writhings in a dose-dependent manner and reducing the paw licking time in the second (inflammatory) phase of the formalin test. nih.gov The compound LQFM039 was also effective, reducing the number of abdominal writhings and the licking time in both phases of the formalin test. cdnsciencepub.com
Anxiolytic and Antidepressant-like Behavioral Models
Derivatives of this compound have been extensively studied for their potential to treat central nervous system disorders, particularly anxiety and depression. researchgate.netresearchgate.net These compounds often interact with the serotonergic system, a key pathway in mood regulation. nih.govnih.gov
One such derivative, tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104), has demonstrated both anxiolytic and antidepressant-like properties in behavioral tests conducted on mice. nih.gov The anxiolytic effects were observed in the elevated plus-maze (EPM) test, a standard model for assessing anxiety-like behavior in rodents. nih.gov The antidepressant-like activity was confirmed through reduced immobility time in both the forced swimming test (FST) and the tail suspension test (TST). nih.govnih.gov Mechanistic studies suggest that these effects are mediated, at least in part, by the serotonergic system, as pretreatment with a 5-HT(1A) receptor antagonist (WAY100635) abolished the observed activities. nih.gov
Another derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP), also reduced immobility time in the FST and TST, indicating an antidepressant-like effect. nih.gov This compound's action appears to involve both the serotonergic and catecholaminergic systems. nih.gov Similarly, the compound LQFM008 showed anxiolytic-like activity in the elevated plus maze and light-dark box tests, which was antagonized by a 5-HT(1A) antagonist, further implicating the serotonergic pathway. nih.gov
Further modifications to the scaffold led to the synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192). This compound exhibited anxiolytic-like activity that was mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. researchgate.netbenthamdirect.com Its antidepressant-like activity was linked solely to the serotonergic system. researchgate.netbenthamdirect.com
Table 1: Anxiolytic and Antidepressant-like Activity of this compound Derivatives
| Compound | Behavioral Test | Observed Effect | Putative Mechanism |
|---|---|---|---|
| LQFM104 | Elevated Plus Maze (EPM), Forced Swimming Test (FST), Tail Suspension Test (TST) | Anxiolytic and antidepressant-like activity. | Mediated by serotonergic pathways. nih.gov |
| PPMP | Forced Swimming Test (FST), Tail Suspension Test (TST) | Antidepressant-like effect. | Involves both serotonergic and catecholaminergic systems. nih.gov |
| LQFM008 | Elevated Plus Maze (EPM), Light-Dark Box | Anxiolytic-like activity. | Involves the serotonergic pathway. nih.gov |
| LQFM192 | Elevated Plus Maze (EPM), Forced Swimming Test (FST) | Anxiolytic-like and antidepressant-like activity. | Anxiolytic effect mediated by serotonergic system and GABAA receptor; antidepressant effect via serotonergic system. researchgate.netbenthamdirect.com |
Antimycobacterial Activity in Tuberculosis Models
The rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel antituberculosis agents. Pyrazole derivatives have been identified as a promising scaffold for this purpose. cuestionesdefisioterapia.comresearchgate.net
Research into pyrazole-based compounds has identified UDP-galactopyranose mutase (MtbUGM), an essential enzyme for Mtb cell wall synthesis, as a potential drug target. mdpi.com A pyrazole-based compound, MS208, was found to be a mixed inhibitor of MtbUGM. mdpi.com Subsequent synthesis and testing of analogues revealed that while structural modifications did not enhance antituberculosis activity, many derivatives retained MtbUGM inhibitory action. mdpi.com Notably, the pyrazole derivative DA10 showed a competitive inhibition model for MtbUGM. mdpi.com
Another pyrazole derivative, NSC 18725, was identified through phenotypic screening and demonstrated potent activity against Mycobacterium bovis BCG. nih.gov It was also effective against non-replicating Mtb and showed a synergistic effect with the first-line drug isoniazid (B1672263) (INH). nih.gov Structure-activity relationship (SAR) studies indicated that substitution at the first position of the pyrazole ring was crucial for its antimycobacterial activity. The mechanism of action for NSC 18725 involves the induction of autophagy in macrophages, which leads to the killing of intracellular mycobacteria. nih.gov
In a separate study, a series of 1,3,5-trisubstituted pyrazoles were synthesized and tested against Mtb, with several compounds exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range without significant cytotoxic effects. nih.gov Whole-genome sequencing of resistant Mtb strains revealed mutations in the mmpL3 gene, identifying the Mycobacterium membrane protein Large 3 as the target of this series. nih.gov
Table 2: Antimycobacterial Activity of Pyrazole Derivatives
| Compound/Series | Target Organism/Enzyme | Key Findings | Mechanism of Action |
|---|---|---|---|
| DA10 | MtbUGM | Competitive inhibitor of MtbUGM. | Inhibition of cell wall synthesis enzyme. mdpi.com |
| NSC 18725 | M. tuberculosis | Potent activity against replicating and non-replicating Mtb; synergistic with isoniazid. | Induction of autophagy in macrophages. nih.gov |
| 1,3,5-trisubstituted pyrazoles | M. tuberculosis | Low micromolar MIC values with low cytotoxicity. | Inhibition of MmpL3. nih.gov |
Neuroprotective Activity in Neurological Disorder Models (e.g., Parkinson's)
The potential of this compound derivatives extends to neuroprotection, with studies exploring their utility in models of neurodegenerative diseases like Alzheimer's. While specific studies on Parkinson's disease models for this exact scaffold are less detailed in the available literature, related compounds have shown promise.
For instance, novel N,N'-disubstituted piperazine derivatives have been designed as multi-effect compounds for Alzheimer's disease. nih.gov One promising molecule was shown to reduce both amyloid and Tau pathologies and alleviate memory impairments in a preclinical Alzheimer's model. nih.gov In vitro, this compound decreased Tau phosphorylation and inhibited the release of Aβ peptides. nih.gov
The broader class of phenolic compounds, which can be incorporated into pyrazole structures, has demonstrated neuroprotective effects in various in vitro and in vivo models. mdpi.com These compounds can cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects. mdpi.com In models of neurodegeneration, they have been shown to reduce reactive oxygen species (ROS), regulate proteins involved in cell survival, and modulate immune responses. mdpi.com Thiazole-piperazine hybrids have also been evaluated as multi-target agents for Alzheimer's, showing inhibition of cholinesterases and Aβ aggregation. mdpi.com While not directly focused on this compound, these findings support the therapeutic potential of the piperazine and pyrazole moieties in combating neurodegenerative processes.
Table 3: Neuroprotective Potential of Related Piperazine and Pyrazole Derivatives
| Compound Class | Neurological Disorder Model | Observed Neuroprotective Effect |
|---|---|---|
| N,N'-disubstituted piperazine derivatives | Alzheimer's Disease (preclinical model) | Reduced amyloid and Tau pathology; preserved memory. nih.gov |
| Thiazole-piperazine hybrids | Alzheimer's Disease (in vitro) | Inhibition of acetylcholinesterase, butyrylcholinesterase, and Aβ aggregation. mdpi.com |
| Phenolic compounds | General Neurodegeneration Models (in vitro/in vivo) | Antioxidant and anti-inflammatory actions; modulation of cell survival proteins. mdpi.com |
Vascular Reactivity and Vasorelaxant Studies
Derivatives of this compound have also been investigated for their cardiovascular effects, particularly their ability to induce vasorelaxation. nih.govresearchgate.net This activity is crucial for potential applications as antihypertensive agents.
The compound 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) demonstrated hypotensive and antihypertensive effects in both normotensive and spontaneously hypertensive rats. nih.gov It reduced mean arterial pressure in a dose-dependent manner. nih.gov The underlying mechanism for these effects involves the participation of nitric oxide (NO), as well as 5-HT1A and muscarinic receptors. nih.gov Studies using aortic rings confirmed that LQFM008 induces endothelium-dependent vascular relaxation, which was inhibited by L-NAME, an inhibitor of nitric oxide synthase. nih.gov
Another pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), also elicited concentration-dependent vasorelaxation. cdnsciencepub.comnih.govresearchgate.net Its mechanism of action involves the NO/cGMP pathway and the modulation of calcium channels. cdnsciencepub.comnih.gov The relaxation effect was attenuated by inhibitors of the NO/cGMP pathway, and the compound was also found to block CaCl2-induced contractions. cdnsciencepub.comresearchgate.net These findings highlight the potential of pyrazole-piperazine derivatives to act as vasodilators through multiple pathways.
Table 4: Vasorelaxant Effects of this compound Derivatives
| Compound | Animal/Tissue Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| LQFM008 | Normotensive and Hypertensive Rats; Aortic Rings | Dose-dependent reduction in mean arterial pressure; endothelium-dependent vasorelaxation. | Involves nitric oxide, 5-HT1A, and muscarinic receptors. nih.gov |
| LQFM039 | Aortic Rings | Concentration-dependent vasorelaxation. | Involves the NO/cGMP pathway and calcium channels. cdnsciencepub.comnih.gov |
Cytoprotective Antiulcer Activity
The gastroprotective potential of pyrazole-containing compounds has been explored, with several derivatives showing significant antiulcer activity. These compounds offer a cytoprotective effect, potentially safeguarding the gastric mucosa from damage induced by various agents. nih.gov
In studies using rat models, (1H-Pyrazol-1-yl)pyrimidine derivatives were evaluated for their ability to prevent gastric lesions. nih.govjst.go.jp One of the most potent compounds identified was 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, which strongly inhibited ulcers induced by both HCl-ethanol and water-immersion stress. nih.gov This compound also exhibited low acute toxicity, suggesting a favorable preliminary safety profile. nih.gov
Similarly, 4,6-bis(1H-pyrazol-1-yl)pyrimidine demonstrated a powerful inhibitory effect on gastric lesions induced by HCl-ethanol, ethanol (B145695) alone, and water immersion stress. nih.gov A key factor in its cytoprotective mechanism appears to be an increase in bicarbonate secretion, which helps neutralize gastric acid and protect the mucosal lining. nih.gov These findings suggest that pyrazole derivatives could be promising candidates for the development of new antiulcer drugs with a cytoprotective mechanism of action. nih.gov
Table 5: Antiulcer Activity of Pyrazole Derivatives
| Compound | Ulcer Model (in rats) | Key Findings |
|---|---|---|
| 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | HCl-ethanol-induced; Water-immersion stress-induced | Potent inhibition of ulcer formation; low acute toxicity. nih.gov |
| 4,6-bis(1H-pyrazol-1-yl)pyrimidine | HCl-ethanol-induced; Ethanol-induced; Water-immersion stress-induced | Potent inhibitory effect on gastric lesions; increases bicarbonate secretion. nih.gov |
Computational and in Silico Approaches in 1 1h Pyrazol 4 Yl Piperazine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-(1H-Pyrazol-4-yl)piperazine, docking studies have been instrumental in identifying key interactions that govern binding affinity and selectivity. These studies have explored the inhibitory potential of this scaffold against a range of therapeutically relevant protein targets, particularly kinases and other enzymes implicated in diseases like cancer. nih.govresearchgate.netnih.gov
Research has shown that pyrazole-based compounds can effectively bind to the active sites of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov Docking analyses reveal that the pyrazole (B372694) core and the piperazine (B1678402) ring are crucial pharmacophoric elements. The nitrogen atoms in both heterocyclic rings frequently act as hydrogen bond acceptors or donors, forming critical connections with amino acid residues in the protein's binding pocket. For instance, in studies with VEGFR-2, pyrazole derivatives have been shown to form hydrogen bonds with key residues like Cys919 and Asp1046, anchoring the ligand within the ATP-binding site. nih.gov Similarly, interactions with residues such as Tyr113 have been noted in the docking of pyrazolyl-piperazine ethanone (B97240) derivatives against the C-C chemokine receptor type 1 (CCR1), highlighting the role of hydrogen bonding in ligand anchoring. nih.gov
| Derivative Type | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-Thiadiazole | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 | nih.govresearchgate.net |
| Pyrazole-Thiadiazole | Aurora A (2W1G) | -8.57 | Lys20, Lys89 | nih.gov |
| Pyrazole-Thiadiazole | CDK2 (2VTO) | -10.35 | - | nih.govresearchgate.net |
| Phthalazine-Piperazine-Pyrazole | EGFR | - | - | researchgate.net |
| Pyrazoline-Piperazine Conjugate | EGFR | - | - | nih.gov |
| Phenylpiperazinyl-Pyrazolyl Ethanone | CCR1 | - | Tyr113 | nih.gov |
Molecular Dynamics Simulations for Conformational Studies and Binding Mechanism
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. MD simulations are crucial for validating docking poses and gaining a deeper understanding of the binding mechanism of this compound derivatives. nih.govresearchgate.net
Furthermore, MD simulations can elucidate the specific interactions that contribute most to the binding stability. The persistence of hydrogen bonds and hydrophobic contacts observed during the simulation provides strong evidence for their importance in the binding mechanism. These simulations can also reveal the role of water molecules in mediating interactions and highlight subtle conformational adjustments in both the ligand and the protein that optimize their fit. nih.gov This detailed information is invaluable for lead optimization, as it helps in designing molecules that can maintain stable and effective interactions with their biological target. nih.govresearchgate.net
Prediction of Potential Biological Targets and Binding Modes
The this compound scaffold is often described as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. Computational approaches are vital for identifying these potential targets and predicting the binding modes of new derivatives.
Pharmacophore modeling and reverse docking are two powerful in silico strategies used for this purpose. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor. By creating pharmacophore models based on the pyrazole-piperazine core, researchers can screen large compound libraries to identify other molecules with similar interaction patterns. The hybridization of the pyrazole and piperazine pharmacophores has been a successful strategy in designing novel anticancer agents that can interact with various targets like tubulin, EGFR, and CDKs. researchgate.net
Reverse docking, on the other hand, involves docking a single ligand, such as a this compound derivative, against a large collection of protein structures. This approach can help identify potential new targets for the compound, including off-targets that might lead to adverse effects. For instance, pyrazole-containing compounds have been computationally screened against various kinases, GPCRs like CCR1, and enzymes such as COX-2, revealing the scaffold's versatility. nih.govscispace.com These predictive methods help to build a comprehensive biological profile of the scaffold, guiding further experimental validation and exploring new therapeutic applications.
In Silico Assessment of Pharmacokinetic Properties for Lead Optimization
In the process of drug development, a compound's biological activity is only one aspect of its potential success. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are equally critical. In silico ADMET prediction has become a standard practice in lead optimization, allowing for the early identification of candidates with unfavorable profiles and reducing the likelihood of late-stage failures. benthamdirect.com
For derivatives of this compound, various computational models are employed to predict these properties. Drug-likeness rules, such as Lipinski's Rule of Five, are used as an initial filter to assess the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Studies on pyrazoline-piperazine conjugates and other pyrazole derivatives have utilized these in silico tools to ensure that new analogs possess favorable physicochemical parameters. nih.govijfmr.com
More sophisticated models can predict specific ADMET endpoints, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions, such as potential hepatotoxicity or mutagenicity, are also crucial components of the in silico assessment. researchgate.net By evaluating these parameters computationally, chemists can prioritize the synthesis of compounds that not only have high potency but also possess a desirable pharmacokinetic profile, which is essential for a successful drug candidate. researchgate.net
| Property | Description | Typical In Silico Prediction Goal |
| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| H-bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | < 5 |
| H-bond Acceptors | The number of electronegative atoms (N, O). | < 10 |
| TPSA | Topological Polar Surface Area; predicts drug transport properties. | < 140 Ų |
| % ABS | Percentage of intestinal absorption. | High (>80%) |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. These methods are used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods. researchgate.netresearchgate.net
One of the key applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. These calculations can help rationalize the outcomes of chemical reactions and understand the molecule's role as an electron donor or acceptor in interactions. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. asrjetsjournal.org The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For the pyrazole-piperazine scaffold, MEP maps can identify the nitrogen atoms as sites of negative potential, making them likely to participate in hydrogen bonding or coordination with metal ions. This information complements the findings from molecular docking by providing a fundamental electronic basis for the observed intermolecular interactions. asrjetsjournal.org Furthermore, DFT can be used to predict spectroscopic properties (like NMR and IR spectra) and calculate reactivity descriptors such as electronegativity and chemical hardness, offering a comprehensive theoretical characterization of the compound. researchgate.nettandfonline.com
Future Directions and Research Opportunities for 1 1h Pyrazol 4 Yl Piperazine Chemistry
Exploration of Novel Analogues for Enhanced Receptor/Enzyme Selectivity
A primary avenue for future research lies in the systematic exploration of novel analogues of 1-(1H-pyrazol-4-yl)piperazine to achieve superior selectivity for specific biological targets. The pyrazole (B372694) and piperazine (B1678402) rings offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target interactions.
Future synthetic efforts will likely concentrate on:
Substitution on the Pyrazole Ring: Introducing a variety of substituents at the N1 and other available positions of the pyrazole ring can significantly influence the electronic and steric properties of the molecule. This can lead to enhanced binding affinity and selectivity for target receptors or enzymes.
Modification of the Piperazine Ring: Altering the substitution pattern on the piperazine moiety is another critical strategy. The development of derivatives with different functional groups can modulate properties such as solubility, bioavailability, and target engagement.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to analogues with improved pharmacological profiles. For instance, replacing a hydrogen atom with a fluorine atom can alter the metabolic stability and binding interactions of the compound.
These structural modifications, guided by computational modeling and structure-activity relationship (SAR) studies, will be instrumental in designing the next generation of this compound-based therapeutics with optimized selectivity and efficacy. nih.gov
Design of Multi-target Ligands Incorporating the this compound Scaffold
The complex nature of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has spurred interest in the development of multi-target ligands that can simultaneously modulate several key proteins involved in the disease process. The this compound scaffold is an excellent starting point for the design of such molecules due to its ability to interact with a variety of biological targets.
Future research in this area will focus on:
Hybrid Molecule Design: Combining the this compound core with other pharmacophores known to interact with different targets can lead to the creation of novel hybrid molecules with dual or multiple activities.
Fragment-Based Drug Discovery: This approach can be utilized to identify small molecular fragments that bind to different targets of interest. These fragments can then be linked to the this compound scaffold to generate multi-target ligands.
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, will play a crucial role in the rational design of multi-target ligands by predicting their binding modes and affinities for different proteins. researchgate.net
The development of multi-target ligands based on the this compound framework holds the promise of more effective and potentially safer therapies for complex multifactorial diseases. researchgate.net
Development of Advanced Synthetic Methodologies for Complex Derivatives
To fully explore the chemical space around the this compound core, the development of more efficient and versatile synthetic methodologies is essential. While classical methods for the synthesis of pyrazole and piperazine derivatives are well-established, there is a growing need for innovative approaches to construct more complex and diverse analogues. nih.govmdpi.com
Future research in synthetic chemistry will likely focus on:
Green Chemistry Approaches: The development of environmentally friendly synthetic routes that utilize greener solvents, catalysts, and reaction conditions is a key priority. nih.gov This includes microwave-assisted synthesis and multicomponent reactions that can reduce reaction times and waste generation. citedrive.com
Catalytic Methods: The use of transition-metal catalysts and organocatalysts can enable novel and highly selective transformations, facilitating the synthesis of previously inaccessible derivatives. mdpi.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound derivatives could streamline their production.
These advanced synthetic strategies will not only accelerate the discovery of new drug candidates but also make their large-scale production more sustainable and cost-effective. nih.gov
Integration of Omics Data in Mechanistic Studies for Comprehensive Understanding
A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their further development. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to these compounds. maastrichtuniversity.nlnih.gov
Future research in this area will involve:
Transcriptomic Analysis: Studying changes in gene expression profiles in response to treatment with this compound derivatives can help identify the signaling pathways and cellular processes that are modulated by these compounds.
Proteomic Profiling: Analyzing alterations in the proteome can reveal the direct protein targets of the compounds and downstream changes in protein expression and post-translational modifications.
Metabolomic Studies: Investigating changes in the metabolome can provide insights into the metabolic pathways affected by the compounds and identify potential biomarkers of drug response.
By integrating data from these different omics platforms, researchers can construct comprehensive models of the mechanism of action of this compound derivatives, leading to a more rational approach to drug development and patient stratification. dntb.gov.ua
Application of this compound Derivatives as Chemical Probes for Biological Pathway Elucidation
Chemical probes are powerful tools for dissecting complex biological pathways and identifying novel drug targets. The this compound scaffold, with its tunable properties, is an excellent candidate for the development of such probes.
Future directions in this area include:
Design of Fluorescent Probes: Attaching a fluorescent tag to the this compound core can enable the visualization of its subcellular localization and interaction with target proteins using advanced microscopy techniques. nih.gov
Development of Biotinylated Probes: Incorporating a biotin (B1667282) handle allows for the affinity-based purification of protein targets, which can then be identified by mass spectrometry.
Photoaffinity Labeling Probes: Introducing a photoreactive group can enable the covalent cross-linking of the probe to its target protein upon photoirradiation, providing a powerful method for target identification.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(1H-Pyrazol-4-yl)piperazine?
- Methodological Answer : The pyrazole ring can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated ketones. For example, benzylideneacetone reacts with phenylhydrazine derivatives under reflux in ethanol to form pyrazole intermediates, which can then be coupled to piperazine via nucleophilic substitution or Buchwald-Hartwig amination . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another strategy for introducing substituents to the piperazine core, as demonstrated in triazole-linked derivatives (e.g., using CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) .
Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions on the piperazine and pyrazole rings. For example, splitting patterns in aromatic regions distinguish pyrazole protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly useful for verifying stereochemistry .
Q. How can solubility challenges of this compound be addressed in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO or PEG-400 at concentrations ≤1% to avoid cytotoxicity.
- Salt Formation : Protonation of the piperazine nitrogen (pKa ~9) with HCl or citric acid improves aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) via alkylation or acylation .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for target selectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For pyrazole derivatives, DFT has been used to model tautomeric forms .
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize derivatives with hydrogen-bonding interactions at the pyrazole N1 and piperazine NH positions .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify residues critical for selectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays).
- Purity Analysis : Use HPLC-MS (≥95% purity) to exclude batch variability .
- Metabolite Screening : Incubate compounds with liver microsomes to identify active/inactive metabolites that may explain discrepancies .
Q. How can crystallization challenges for this compound derivatives be overcome?
- Methodological Answer :
- Solvent Optimization : Use mixed-solvent systems (e.g., EtOH/EtOAc) for slow evaporation.
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution data .
- Additive Screening : Introduce small-molecule additives (e.g., heptanoic acid) to disrupt π-π stacking .
Q. What in vitro models best evaluate the pharmacokinetic properties of this compound-based compounds?
- Methodological Answer :
- Caco-2 Assays : Measure permeability (Papp) to predict oral absorption. Piperazine’s basicity enhances passive diffusion .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic stability .
- Plasma Protein Binding : Equilibrium dialysis (human plasma) quantifies free fraction for dose adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
